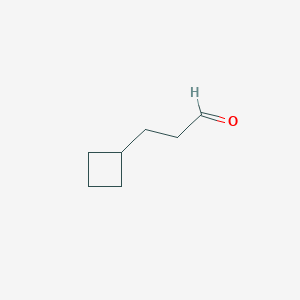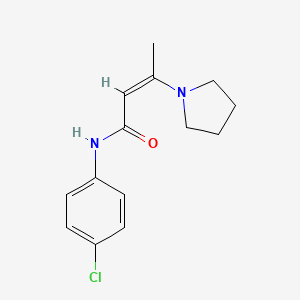
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as CP 55940, is a synthetic cannabinoid that was first synthesized in 1974 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
作用機序
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a series of intracellular signaling pathways that ultimately lead to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various intracellular signaling cascades.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of neuronal activity in the brain. It has also been shown to have anti-tumor properties and may have potential as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is that its effects can be complex and difficult to interpret, as it can interact with multiple signaling pathways and have both agonist and antagonist effects depending on the context.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 and the endocannabinoid system. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the investigation of the endocannabinoid system in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the context of psychiatric disorders, such as anxiety and depression. Finally, there is growing interest in the potential use of cannabinoids as therapeutic agents for a range of conditions, including pain, inflammation, and cancer.
合成法
The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with pyrrolidine to form 4-chloro-α-pyrrolidinobutyrophenone. This intermediate is then reacted with methylamine and acetic anhydride to form N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide.
科学的研究の応用
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to investigate the role of cannabinoid receptors in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWOIQVHTYGHX-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)
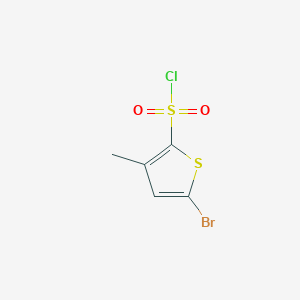
![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)
![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2976229.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)
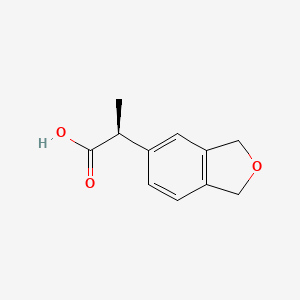
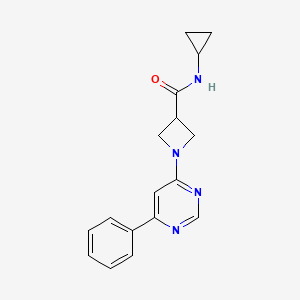
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)
